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An In-depth Technical Guide on the Discovery and Development of BLU-782 for Fibrodysplasia

Ossificans Progressiva

Introduction
Fibrodysplasia ossificans progressiva (FOP) is an exceedingly rare and debilitating genetic

disorder characterized by the progressive replacement of skeletal muscle and connective

tissues with heterotopic bone.[1][2] This process, known as heterotopic ossification (HO), leads

to the formation of a second skeleton, causing severe debilitation, joint immobility, and a

shortened life expectancy.[1][3][4] The root cause of FOP has been identified as a gain-of-

function mutation in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1),

also known as activin receptor-like kinase 2 (ALK2).[1][5][6] The most prevalent mutation,

found in over 95% of FOP patients, is the R206H substitution.[1][7] This mutation leads to

dysregulated signaling through the bone morphogenetic protein (BMP) pathway.[1][6]

BLU-782 (also known as IPN60130 and later renamed fidrisertib) is a potent and highly

selective small-molecule inhibitor of ALK2 developed by Blueprint Medicines as a targeted

therapy for FOP.[1][8][9] This document provides a comprehensive technical overview of the

discovery, mechanism of action, and preclinical and clinical development of BLU-782.
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The ACVR1/ALK2 protein is a type I serine/threonine kinase receptor in the TGF-β superfamily,

playing a crucial role in transducing signals from BMPs.[5][10] In its normal state, the BMP

signaling pathway is essential for skeletal development and repair.[11] The pathway is initiated

when BMP ligands bind to a complex of type I and type II receptors. This binding leads to the

phosphorylation and activation of the type I receptor (like ALK2) by the type II receptor. The

activated ALK2 then phosphorylates downstream signaling proteins called SMADs (specifically

SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes

involved in bone and cartilage formation.[5][12][13]

The gain-of-function mutations in ACVR1 in FOP patients cause the ALK2 receptor to become

hypersensitive to BMP ligands and, crucially, gain a neomorphic response to the ligand activin

A, which normally does not signal through the SMAD1/5/8 pathway to this extent.[7][14] This

results in constitutive and dysregulated activation of the BMP pathway, triggering the cascade

that leads to the formation of ectopic bone in soft tissues.[1][12]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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